Ethyl 8-iodooctanoate Ethyl 8-iodooctanoate
Brand Name: Vulcanchem
CAS No.: 56703-12-9
VCID: VC2366167
InChI: InChI=1S/C10H19IO2/c1-2-13-10(12)8-6-4-3-5-7-9-11/h2-9H2,1H3
SMILES: CCOC(=O)CCCCCCCI
Molecular Formula: C10H19IO2
Molecular Weight: 298.16 g/mol

Ethyl 8-iodooctanoate

CAS No.: 56703-12-9

Cat. No.: VC2366167

Molecular Formula: C10H19IO2

Molecular Weight: 298.16 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 8-iodooctanoate - 56703-12-9

Specification

CAS No. 56703-12-9
Molecular Formula C10H19IO2
Molecular Weight 298.16 g/mol
IUPAC Name ethyl 8-iodooctanoate
Standard InChI InChI=1S/C10H19IO2/c1-2-13-10(12)8-6-4-3-5-7-9-11/h2-9H2,1H3
Standard InChI Key HYNNFHYYEVPUMG-UHFFFAOYSA-N
SMILES CCOC(=O)CCCCCCCI
Canonical SMILES CCOC(=O)CCCCCCCI

Introduction

Chemical Properties and Structure

Physical Properties

Ethyl 8-iodooctanoate possesses specific physical characteristics that define its behavior in various chemical environments. The following table summarizes the key physical properties of this compound:

PropertyValue
Molecular FormulaC₁₀H₁₉IO₂
Molecular Weight298.16 g/mol
Physical StateLiquid/Oil
ColorColorless to pale yellow
SolubilitySlightly soluble in DMSO and ethyl acetate; soluble in most organic solvents
LogPApproximately 3.8 (estimated based on similar compounds)

These physical properties influence how the compound behaves in reaction media and affect its handling and storage requirements in laboratory settings.

Structural Features

The molecular structure of ethyl 8-iodooctanoate contains several key functional elements that contribute to its chemical behavior:

  • An ethyl ester group (-COOC₂H₅) at one end of the molecule, which contributes to its polarity and reactivity patterns

  • An eight-carbon aliphatic chain that provides hydrophobicity

  • A terminal iodine atom that serves as an excellent leaving group in nucleophilic substitution reactions

The structure can be represented by the following SMILES notation: C(OCC)(=O)CCCCCCCI, which indicates the linear arrangement of these functional groups.

Chemical Reactivity

The chemical reactivity of ethyl 8-iodooctanoate is primarily dictated by its two main functional groups:

  • The ester group can undergo typical ester reactions such as hydrolysis, transesterification, and reduction

  • The iodine substituent makes it particularly useful in nucleophilic substitution reactions, where the iodine acts as a leaving group

This dual reactivity profile enables the compound to participate in diverse chemical transformations, making it a valuable building block in organic synthesis.

Synthesis Methods

Laboratory Synthesis

Several synthetic routes can be employed for the preparation of ethyl 8-iodooctanoate. The most common methods include:

  • Iodination of ethyl 8-hydroxyoctanoate using iodine and triphenylphosphine

  • Direct iodination of octanoic acid followed by esterification with ethanol

  • Conversion of ethyl 8-bromooctanoate to the iodo derivative via Finkelstein reaction

The second approach is particularly common in laboratory settings. This method typically involves the following steps:

  • Conversion of octanoic acid to its corresponding acid chloride

  • Iodination at the terminal position

  • Esterification with ethanol to yield the final product

Reaction Conditions and Optimization

The synthesis of ethyl 8-iodooctanoate requires careful control of reaction conditions to maximize yield and purity. Key parameters include:

  • Temperature control: Typically, reactions are conducted under reflux conditions for several hours

  • Catalyst selection: Lewis acid catalysts may be employed to facilitate esterification

  • Purification methods: Column chromatography or distillation techniques are commonly used to obtain high-purity product

  • Solvent selection: Aprotic solvents like tetrahydrofuran (THF) or dichloromethane are preferred for iodination reactions

Optimization of these conditions is essential for achieving high yields and preventing side reactions such as elimination or over-iodination.

Chemical Reactions

Key Reaction Pathways

Ethyl 8-iodooctanoate participates in various chemical transformations due to its reactive functional groups. The most significant reaction pathways include:

  • Nucleophilic substitution reactions: The iodine atom can be displaced by various nucleophiles, including amines, thiols, and alkoxides

  • Ester hydrolysis: Under basic or acidic conditions, the ester group can be hydrolyzed to yield 8-iodooctanoic acid

  • Transesterification: The ethyl ester can undergo exchange with other alcohols to form different ester derivatives

  • Reduction: The ester group can be reduced to an alcohol using appropriate reducing agents

  • Elimination reactions: Under certain conditions, the compound can undergo elimination to form unsaturated derivatives

Reactivity Patterns

The reactivity of ethyl 8-iodooctanoate follows patterns typical of alkyl iodides and esters, with some distinctive features:

  • The terminal iodine exhibits excellent leaving group ability in SN2 reactions, making it particularly useful for chain extension reactions

  • The ester group provides a site for further functionalization, allowing for the creation of more complex molecules

  • The aliphatic chain offers opportunities for selective functionalization at various positions

These reactivity patterns make ethyl 8-iodooctanoate an important building block in the synthesis of more complex molecules with applications in medicinal chemistry and materials science.

Applications in Research and Industry

Role in Organic Synthesis

Ethyl 8-iodooctanoate serves as a versatile intermediate in organic synthesis due to its functional group compatibility and selective reactivity. Key applications include:

  • Chain extension reactions in the synthesis of fatty acid derivatives

  • Preparation of bifunctional molecules via substitution at the iodine position

  • Synthesis of macrocycles through cyclization reactions

  • Carbon-carbon bond formation via cross-coupling reactions

  • Preparation of labeled compounds for mechanistic studies

The compound's synthetic utility is enhanced by the predictable reactivity of the iodine substituent, which allows for precise control over reaction outcomes.

Pharmaceutical Applications

In pharmaceutical research, ethyl 8-iodooctanoate finds applications in the synthesis of:

  • Lipid-based drug delivery systems

  • Anti-inflammatory agents

  • Antimicrobial compounds

  • Enzyme inhibitors targeting lipid metabolism

The following table summarizes potential pharmaceutical applications based on derivatives of ethyl 8-iodooctanoate:

Derivative TypePotential ApplicationMechanism
Amide derivativesAnti-inflammatory agentsModulation of lipid signaling pathways
Thioether derivativesAntimicrobial compoundsMembrane disruption
Unsaturated derivativesEnzyme inhibitorsCompetitive binding to active sites
Heterocyclic derivativesCNS-active compoundsReceptor interactions

Other Industrial Uses

Beyond pharmaceutical applications, ethyl 8-iodooctanoate has potential uses in:

  • Agricultural chemistry for the development of novel pesticides and plant growth regulators

  • Materials science, particularly in the synthesis of specialty polymers and surface-active agents

  • Analytical chemistry as a reference standard or derivatization agent

  • Fragrance chemistry as a precursor to odorant compounds

Comparison with Related Compounds

Ethyl 8-bromooctanoate vs. Ethyl 8-iodooctanoate

Ethyl 8-bromooctanoate (CAS No. 29823-21-0) represents a closely related halogenated ester that differs only in the terminal halogen atom. Comparing these compounds provides insight into the effect of halogen substitution on physical properties and reactivity:

PropertyEthyl 8-iodooctanoateEthyl 8-bromooctanoate
Molecular Weight298.16 g/mol251.16 g/mol
Reactivity in SN2 reactionsHigherLower
Physical StateLiquid/OilOil
ColorColorless to pale yellowClear Colorless
Boiling PointHigher (estimated)123°C/3mm
DensityHigher (estimated)1.194
LogPApproximately 3.8 (estimated)3.809

The primary difference in reactivity stems from the superior leaving group ability of iodine compared to bromine, which translates to higher reactivity in nucleophilic substitution reactions for ethyl 8-iodooctanoate .

Structure-Activity Relationships

The influence of structural modifications on the chemical behavior of halogenated octanoate esters follows several trends:

  • Terminal halogen effect: Reactivity in nucleophilic substitutions follows the order I > Br > Cl > F

  • Chain length influence: Longer chains increase lipophilicity but may reduce reactivity due to steric hindrance

  • Ester group variations: Different alcohol components (methyl, propyl, etc.) affect physical properties and biological activities

Understanding these structure-activity relationships enables rational design of derivatives with tailored properties for specific applications.

Current Research and Future Directions

Current research involving ethyl 8-iodooctanoate centers on several promising areas:

  • Development of more efficient synthetic routes with higher yields and fewer side products

  • Exploration of novel reaction pathways for the creation of structurally diverse derivatives

  • Investigation of potential biological activities, particularly in antimicrobial and anti-inflammatory applications

  • Utilization in click chemistry and bioconjugation strategies

  • Application in the synthesis of radiopharmaceuticals by incorporating radioactive iodine isotopes

Future research directions may include:

  • Expansion of the compound's utility in cross-coupling reactions for complex molecule synthesis

  • Development of asymmetric synthetic methodologies utilizing the compound as a building block

  • Exploration of green chemistry approaches for its synthesis and utilization

  • Investigation of its potential in materials science, particularly for specialized polymer synthesis

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